molecular formula C18H12BrNO3 B5310649 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol

2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol

Cat. No. B5310649
M. Wt: 370.2 g/mol
InChI Key: BTSZPGWVNYIRDI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and material science. BRQ is a fluorescent molecule that exhibits strong absorption and emission properties, making it an ideal candidate for a variety of applications.

Scientific Research Applications

2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has a wide range of scientific research applications due to its unique properties. It has been used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has also been used as a sensor for detecting nitric oxide and hydrogen sulfide. In addition, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been used as a photosensitizer for photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizer and kill cancer cells.

Mechanism of Action

2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol acts as a chelator, meaning it binds to metal ions and forms a complex. The metal-2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol complex exhibits strong fluorescence, which can be used to detect the presence of metal ions. 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol also has the ability to generate reactive oxygen species (ROS) when exposed to light, which can be used for photodynamic therapy.
Biochemical and Physiological Effects
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been shown to have antibacterial and antifungal properties, which can be used to treat infections.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol in lab experiments is its strong absorption and emission properties, which make it an ideal fluorescent probe. However, one limitation is that 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is sensitive to pH, and its fluorescence properties can be affected by changes in pH.

Future Directions

There are many future directions for research on 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One direction is to explore its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as a sensor for detecting other molecules, such as oxygen and glucose. Additionally, research could be done to optimize the synthesis method of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol and improve its stability and fluorescence properties.

Synthesis Methods

The synthesis of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol involves the reaction of 8-hydroxyquinoline with 6-bromo-1,3-benzodioxole in the presence of a palladium catalyst. The reaction yields a yellow-orange powder, which is purified by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

2-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c19-14-9-17-16(22-10-23-17)8-12(14)5-7-13-6-4-11-2-1-3-15(21)18(11)20-13/h1-9,21H,10H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSZPGWVNYIRDI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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